N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C23H32N2O4S2 and a molecular weight of 464.64118 . This compound is characterized by its unique structure, which includes a tert-butylsulfanyl group, an ethoxy group, and a sulfonyl anilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide involves multiple steps, including the introduction of the tert-butylsulfanyl group and the ethoxy group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide can be compared with other similar compounds, such as:
N-(2-methylphenyl)acetamide: This compound has a simpler structure and different chemical properties compared to this compound.
N-(2-ethoxyphenyl)acetamide: This compound shares the ethoxy group but lacks the tert-butylsulfanyl and sulfonyl anilino groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C23H32N2O4S2 |
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Molecular Weight |
464.6g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H32N2O4S2/c1-6-29-21-10-8-7-9-20(21)25(17-22(26)24-15-16-30-23(3,4)5)31(27,28)19-13-11-18(2)12-14-19/h7-14H,6,15-17H2,1-5H3,(H,24,26) |
InChI Key |
UALKMVLXYZWUQB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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